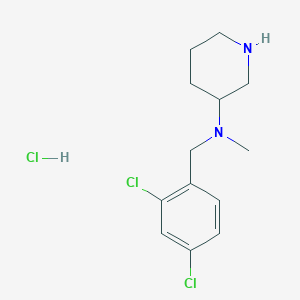

(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13436488

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19Cl3N2 |

|---|---|

| Molecular Weight | 309.7 g/mol |

| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-4-5-11(14)7-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H |

| Standard InChI Key | RCWAGTHRXCIZRR-UHFFFAOYSA-N |

| SMILES | CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl |

| Canonical SMILES | CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Designation

-

IUPAC Name: N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride

-

Molecular Formula: C₁₃H₁₉Cl₃N₂

-

Molecular Weight: 309.7 g/mol

-

CAS Number: 1261232-13-6

Structural Characteristics

The compound comprises:

-

A piperidine ring substituted at the 3-position with a methylamine group.

-

A 2,4-dichlorobenzyl moiety attached to the piperidine nitrogen.

-

A hydrochloride counterion enhancing solubility and crystallinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water, DMSO, methanol |

| Melting Point | Not explicitly reported |

| Stability | Stable under inert conditions |

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a nucleophilic substitution reaction:

-

Reactants: 2,4-Dichlorobenzyl chloride and N-methylpiperidin-3-yl-amine.

-

Conditions: Reflux in ethanol or dimethylformamide (DMF) with a base (e.g., triethylamine).

-

Mechanism: The amine attacks the electrophilic benzyl chloride, displacing chloride.

Reaction Scheme:

Subsequent treatment with HCl yields the hydrochloride salt.

Optimization Challenges

-

Byproduct Formation: Competing reactions may occur if stoichiometry or temperature is uncontrolled.

-

Purification: Column chromatography or recrystallization is required to isolate the product.

Physicochemical and Spectral Properties

Stability and Reactivity

-

Thermal Stability: Decomposes under extreme temperatures (>150°C) or acidic/basic conditions.

-

Reactivity:

-

Susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄).

-

Participates in alkylation and acylation reactions at the secondary amine.

-

Spectroscopic Characterization

-

NMR:

-

¹H NMR (DMSO- d₆): Peaks at δ 2.80–3.28 (piperidine protons), δ 7.45–7.62 (aromatic protons from dichlorobenzyl).

-

¹³C NMR: Signals at δ 50–60 ppm (piperidine carbons), δ 125–135 ppm (aromatic carbons).

-

-

IR: Stretching frequencies at ~3200 cm⁻¹ (N-H), ~750 cm⁻¹ (C-Cl).

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| SSR504734 (Piperidine derivative) | Glycine Transporter 1 | 1.8 nM |

| Tofacitinib Intermediate | JAK1 Inhibitor | Not reported |

Hypothesized Mechanisms

-

The 2,4-dichlorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration.

-

The methyl-piperidine moiety could serve as a hydrogen bond donor/acceptor in target binding .

Research Findings and Limitations

Current Studies

-

In Vitro Screening: Limited data exist, but related compounds show activity in kinase inhibition assays .

-

Structural Analogues: Compounds like N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine demonstrate the importance of halogenated aryl groups in potency .

Gaps in Knowledge

-

Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available.

-

Toxicity: Safety profiles remain unstudied.

Comparative Analysis with Related Compounds

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride

-

Structural Difference: Chlorine substituents at positions 3 and 4 on the benzyl ring.

-

Impact: Altered electronic effects may influence receptor binding affinity.

Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine Hydrochloride

-

Key Contrast: Dual dichlorobenzyl groups and a piperidin-4-ylmethyl chain.

-

Activity: Higher molecular weight (468.7 g/mol) may reduce bioavailability compared to the mono-substituted analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume